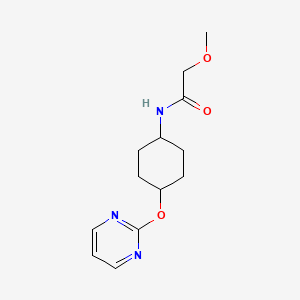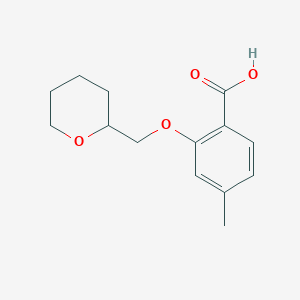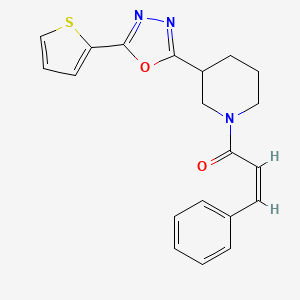
2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure includes a methoxy group, a pyrimidin-2-yloxy group, and a cyclohexyl ring, which may contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can be achieved through a multi-step organic synthesis process. The key steps may include:
Formation of the cyclohexyl ring: Starting from a suitable cyclohexane derivative, the cyclohexyl ring can be functionalized to introduce the desired substituents.
Introduction of the pyrimidin-2-yloxy group: This can be achieved through nucleophilic substitution reactions using pyrimidine derivatives.
Methoxy group addition: The methoxy group can be introduced via methylation reactions.
Acetamide formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Hydrolysis: The acetamide group may undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonates for nucleophilic substitution.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific biological pathways.
Pharmaceuticals: Investigation of its pharmacological properties and potential therapeutic uses.
Chemical Research: Study of its chemical reactivity and synthesis of related compounds.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide would depend on its specific biological targets and pathways. This may involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
2-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-18-9-12(17)16-10-3-5-11(6-4-10)19-13-14-7-2-8-15-13/h2,7-8,10-11H,3-6,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULBNKDESFCILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCC(CC1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-dimethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2427429.png)
![1-{[1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2427430.png)

![2-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2427432.png)
![4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B2427433.png)
![2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2427436.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-fluorobenzamide hydrochloride](/img/structure/B2427438.png)
![2-(butan-2-ylsulfanyl)-5-(4-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2427439.png)

![1-(3-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2427444.png)
![methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2427446.png)
![N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2427447.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((4-ethoxyphenyl)amino)thiazol-4-yl)methanone](/img/structure/B2427449.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2427451.png)
